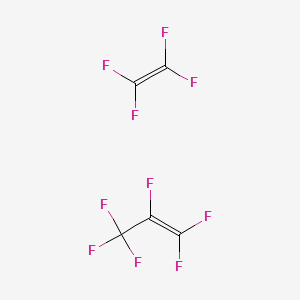
Hfp tfe
Cat. No. B8331882
M. Wt: 250.04 g/mol
InChI Key: PEVRKKOYEFPFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07816468B2
Procedure details


A VF2/HFP/TFE copolymer fluoroelastomer was prepared by a continuous emulsion polymerization process, carried out at 115° C. in a well-stirred 2.0-liter stainless steel liquid full reaction vessel. An aqueous solution, consisting of 2.09 g/hour (g/h) ammonium persulfate initiator, 0.84 g/h sodium hydroxide, 1.80 g/h sodium octyl sulfonate, and 1.01 g/h isopropanol chain transfer agent in deionized water, was fed to the reactor at a rate of 5.0 L/hour. The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a backpressure control valve in the effluent line. After 30 minutes, polymerization was initiated by introduction of a gaseous monomer mixture consisting of 730 g/h vinylidene fluoride (VF2), 384 g/h hexafluoropropylene (HFP), and 130 g/h tetrafluoroethylene (TFE) fed through a diaphragm compressor. After 2.0 hours, collection of effluent dispersion was begun and collection continued for 6 hours. The effluent polymer latex, which had a pH of 4.52 and contained 20.12 wt. % solids, was separated from residual monomers in a degassing vessel at atmospheric pressure.
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
sodium octyl sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[OH-].[Na+].C(S([O-])(=O)=O)CCCCCCC.[Na+].C(F)(F)=C.[F:32][C:33]([F:40])([F:39])[C:34]([F:38])=[C:35]([F:37])[F:36].[F:41][C:42]([F:46])=[C:43]([F:45])[F:44]>O>[F:32][C:33]([F:40])([F:39])[C:34]([F:38])=[C:35]([F:37])[F:36].[F:41][C:42]([F:46])=[C:43]([F:45])[F:44] |f:0.1.2,3.4,5.6,11.12|
|
Inputs


Step One
|
Name
|
ammonium persulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
sodium octyl sulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)S(=O)(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(=C(F)F)F
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
carried out at 115° C. in a well-stirred 2.0-liter stainless steel liquid full reaction vessel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reactor was maintained at a liquid-full level at a pressure of 6.2 MPa by means of a backpressure control valve in the effluent line
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
polymerization
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 2.0 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collection of effluent dispersion
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collection
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for 6 hours
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated from residual monomers in a degassing vessel at atmospheric pressure
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

